2-phenyl-N-(2-phenylpropyl)acetamide

Description

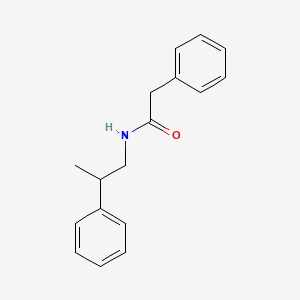

2-Phenyl-N-(2-phenylpropyl)acetamide is a substituted acetamide characterized by a phenyl group at the α-carbon of the acetamide moiety and a 2-phenylpropyl chain attached to the nitrogen atom. This compound belongs to a broader class of acetamide derivatives, which are widely studied for their diverse pharmacological and chemical properties, including anticonvulsant, antioxidant, and anti-inflammatory activities . Its structural flexibility allows for modifications at the phenyl or propyl groups, enabling the tuning of physical, chemical, and biological properties.

Properties

IUPAC Name |

2-phenyl-N-(2-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-14(16-10-6-3-7-11-16)13-18-17(19)12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETQQQJSCIFWGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297124 | |

| Record name | N-(2-Phenylpropyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855929-24-7 | |

| Record name | N-(2-Phenylpropyl)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855929-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Phenylpropyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-phenylpropyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-phenylpropylamine with phenylacetic acid derivatives. The reaction typically takes place in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM). The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-phenylpropyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-phenyl-N-(2-phenylpropyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, its antioxidant properties may help protect cells from oxidative damage by scavenging free radicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Phenyl Groups

a) 2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (Compound 30005)

- Synthesis : Derived via demethylation of 2-(4-methoxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide using NaI and chlorotrimethylsilane in acetonitrile under reflux .

- Activity: Demonstrates antioxidant and anti-inflammatory properties, likely due to the phenolic hydroxyl group’s radical-scavenging ability .

b) 2-(4-Nitrophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (Compound 30007)

- Synthesis : Synthesized by reducing the nitro group of 2-(4-nitrophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide using Zn/HCl .

- Activity : The nitro derivative may serve as a precursor for bioactive amines, with implications in drug design .

c) 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenyl-N-(3-phenylpropyl)acetamide (Compound 31)

Analogues with Halogen Substituents

a) 2-Chloro-N-(2-phenylpropyl)acetamide

Comparative Data Tables

Table 1: Physical Properties of Selected Analogues

Discussion of Key Findings

- Structural Flexibility : Modifications at the α-carbon (e.g., dioxopyrrolidinyl, hydroxyl, nitro) or nitrogen (e.g., phenylpropyl vs. heterocyclic chains) significantly alter physicochemical and biological properties.

- Activity Trends: Anticonvulsant Activity: The dioxopyrrolidinyl group in Compound 31 enhances activity, possibly via improved CNS penetration or target binding . Antioxidant Potential: Hydroxyl-substituted derivatives (e.g., 30005) leverage phenolic groups for radical scavenging . Agrochemical Utility: Chloro-substituted analogues align with herbicidal acetamides, emphasizing substituent-driven functionality .

Q & A

Q. What are the recommended synthetic routes for 2-phenyl-N-(2-phenylpropyl)acetamide, and how can reaction efficiency be optimized?

A robust synthesis involves nucleophilic substitution or coupling reactions. For example, a method adapted from acetamide derivatives (e.g., ) uses a base (e.g., K₂CO₃) in acetonitrile under reflux, with TLC monitoring. Optimize yield by:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

- NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–7.6 ppm) and acetamide carbonyl (δ ~170 ppm) .

- FTIR : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., intermolecular N-H···O interactions) .

- Mass spectrometry : Confirm molecular ion (e.g., [M+H]⁺ at m/z calculated from C₁₇H₁₉NO).

Q. Table 1: Representative Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 2.1 (s, 3H) | Acetamide methyl group |

| ¹³C NMR | δ 169.5 ppm | Carbonyl (C=O) |

| FTIR | 1648 cm⁻¹ | Amide I band |

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR, molecular docking) predict the biological activity of this compound analogs?

- QSAR : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity (e.g., solubility, receptor binding) .

- Docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., enzymes in inflammation pathways). Validate predictions with in vitro assays .

Q. How can conflicting NMR or XRD data be resolved for structurally similar acetamides?

- Dynamic NMR : Assess rotational barriers in amide bonds if splitting patterns are inconsistent .

- Crystallographic refinement : Use software like SHELXL to resolve disorder in aromatic/alkyl chains .

- Comparative analysis : Cross-reference with databases (e.g., PubChem, CC-DPS) to identify substituent-induced shifts .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

- Core modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) on phenyl rings to alter electronic properties .

- Side-chain variation : Replace the propyl group with bulkier substituents (e.g., isopropyl, cyclopropyl) to probe steric effects .

- Bioisosteres : Substitute acetamide with sulfonamide or urea to assess pharmacophore requirements .

Q. Table 2: Analog Design and Observed Trends

| Modification | Biological Activity Trend | Rationale |

|---|---|---|

| 2-Fluoro substitution | ↑ Binding affinity | Enhanced dipole interactions |

| Isopropyl side chain | ↓ Solubility | Increased hydrophobicity |

Q. What experimental controls are essential in assessing the compound’s stability under physiological conditions?

Q. How can researchers address low yields in large-scale syntheses of this compound?

- Catalyst screening : Test Pd/C or Ni catalysts for coupling steps .

- Flow chemistry : Improve heat/mass transfer for exothermic reactions .

- Byproduct analysis : Use LC-MS to identify impurities and adjust stoichiometry .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.